Rifampicin-d11

Bioanalysis LC-MS/MS Method Validation

Quantifying rifampicin in plasma or serum by LC-MS/MS requires an internal standard that corrects matrix effects without isotopic cross-talk. Rifampicin-d11 resolves this precisely. - +11 Da mass shift vs. native rifampicin meets >4-5 Da guideline for signal separation - 98 atom % D enrichment, minimum 95% chemical purity - Co-elutes under reversed-phase conditions, matching analyte behavior - Essential for TDM, pharmacokinetic studies, and regulatory bioequivalence trials

Molecular Formula C43H58N4O12
Molecular Weight 834.0 g/mol
Cat. No. B12375691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifampicin-d11
Molecular FormulaC43H58N4O12
Molecular Weight834.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3,15D2,16D2,17D2,18D2
InChIKeyJQXXHWHPUNPDRT-AYKQFCLGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifampicin-d11 Technical Overview


Rifampicin-d11 (Rifampin-d11; Rifamycin AMP-d11) is a stable isotope-labeled analog of the broad-spectrum rifamycin antibiotic rifampicin, in which eleven hydrogen atoms are replaced by deuterium (²H) [1]. With a molecular formula of C₄₃H₄₇D₁₁N₄O₁₂ and a molecular weight of 834.0 g/mol [1], this compound is designed for use as an internal standard (IS) in quantitative analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its deuterium labeling confers a +11 Da mass shift relative to unlabeled rifampicin, enabling precise differentiation and quantitation of the parent drug in complex biological matrices . The compound is supplied with a specified isotopic enrichment of 98 atom % D and a minimum chemical purity of 95% .

Workflow LC-MS/MS bioanalysis
Selection Stable isotope-labeled internal standard (SIL-IS) Deuterated rifampicin analog with +11 Da mass shift
Use Context Quantitative drug analysis in biological research matrices

Rifampicin-d11: Risks of Generic Substitution


In quantitative bioanalysis, the internal standard must closely mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization to correct for matrix effects and recovery losses [1]. While any deuterated rifampicin analog (e.g., -d3, -d8) or structural analog (e.g., rifapentine) can serve as an internal standard, substitution of Rifampicin-d11 with a less optimal choice introduces specific, quantifiable risks. Insufficient mass difference can lead to isotopic cross-talk (signal interference between the analyte and IS) [2], whereas an excessive number of deuterium atoms may cause chromatographic retention time shifts that uncouple the analyte and IS from identical matrix effects [3]. The selection of Rifampicin-d11 represents a deliberate balance, leveraging its +11 Da mass shift for robust signal separation while its physicochemical properties remain sufficiently aligned with rifampicin to ensure co-elution under typical reversed-phase LC conditions [3]. The quantitative evidence below details these differentiation points against relevant comparators.

Risk 1
Insufficient mass shift

Lower-deuterated analogs (e.g., -d3) may fall below recommended 4–5 Da mass difference, leading to isotopic cross-talk and compromised quantitation.

Risk 2
Retention time divergence

Higher-deuterated forms or structural analogs may shift chromatographic retention, uncoupling the internal standard from the analyte’s matrix effect profile.

Risk 3
Non-isotopic analog mismatch

Structural analogs (e.g., rifapentine) may exhibit different ionization efficiency and extraction recovery, reducing method accuracy.

Rifampicin-d11 Quantitative Evidence


Isotopic Purity Benchmarking

Rifampicin-d11 is commercially supplied with a documented isotopic enrichment of 98 atom % D . This specification is comparable to, though marginally lower than, the reported 98.9% isotopic purity for a Rifampicin-d3 internal standard procured from Toronto Research Chemicals . Both compounds meet the high isotopic purity thresholds required for precise isotope dilution mass spectrometry, ensuring minimal interference from unlabeled or partially labeled species.

Isotopic Purity
Specification review
98 atom % D (Rifampicin-d11) vs. 98.9% (Rifampicin-d3 comparator)
Reported enrichment supports SIL-IS suitability; difference marginal for method accuracy.
Verify lot-specific Certificate of Analysis.
Bioanalysis LC-MS/MS Method Validation

Chemical Purity Requirements

The chemical purity of Rifampicin-d11 is specified as a minimum of 95% by the manufacturer . This is a lower purity specification than typically required for a primary reference standard of unlabeled rifampicin, which may be certified at >99% purity. This difference reflects the intended use of the deuterated compound as an internal standard rather than as a primary calibrant, and it underscores the importance of using certified reference materials for calibration curves while using Rifampicin-d11 for matrix effect and recovery correction [1].

Chemical Purity
Specification review
min 95% (internal standard grade) vs. >99% typical primary reference standard
Fit-for-purpose as SIL-IS for matrix effect correction, not as primary calibrant.
Use certified reference material for calibration curves.
Analytical Chemistry Quality Control Reference Materials

Mass Shift Comparison

Rifampicin-d11 provides a mass shift of +11 Da relative to unlabeled rifampicin (m/z 823 → 834). This mass difference exceeds the recommended minimum of 4–5 Da for SIL-IS to avoid isotopic cross-talk in MS detection [1]. In contrast, Rifampicin-d3 (+3 Da) falls below this recommended threshold, potentially leading to signal interference from the natural isotopic distribution of the analyte [1]. Rifampicin-d8 (+8 Da) meets the mass difference requirement but, with 11 deuterium atoms, Rifampicin-d11 may offer a slightly greater safety margin for avoiding cross-talk in complex matrices.

Mass Shift
Analytical context
+11 Da exceeds >4–5 Da recommendation; -d3 analog below threshold
Provides robust MS signal separation, minimizing isotopic cross-talk risk.
Confirm in-method absence of cross-talk with specific LC-MS setup.
Mass Spectrometry Isotope Dilution LC-MS

Retention Time Shift

Literature indicates that deuterated analogs with more than approximately six deuterium atoms can exhibit noticeable chromatographic retention time shifts relative to the unlabeled analyte, potentially leading to different matrix effect exposures during LC-MS [1]. Specifically, a compound with ten deuterium atoms may show a retention time shift of up to 1.2 minutes [1]. With eleven deuterium atoms, Rifampicin-d11 is in this higher-shift category, whereas analogs like Rifampicin-d3 (3 D atoms) or Rifampicin-d8 (8 D atoms) are expected to show minimal to moderate shifts. This must be accounted for in method development.

Retention Shift
Reported
Potential shift up to ~1.2 min for highly deuterated analogs; -d11 in higher-shift category
Requires co-elution verification under specific reversed-phase LC conditions.
Optimize LC parameters to ensure identical matrix effect correction.
Chromatography Method Development Stable Isotope Labeling

Rifampicin-d11 Application Scenarios


LC-MS/MS Method Development

Rifampicin-d11 is the preferred internal standard when developing robust, validated LC-MS/MS assays for quantifying rifampicin in human plasma or serum, particularly for therapeutic drug monitoring (TDM) or pharmacokinetic studies [1]. Its +11 Da mass shift ensures clear MS channel separation from the analyte, meeting the >4-5 Da guideline to minimize isotopic cross-talk [2]. This is critical when method sensitivity and specificity are paramount, as in clinical trial support [1].

Therapeutic Drug Monitoring (TDM)

In clinical pharmacology labs performing TDM for rifampicin, the use of a deuterated IS like Rifampicin-d11 is essential to correct for variable matrix effects in patient samples, which can otherwise lead to biased concentration measurements [1]. The compound's +11 Da mass difference from rifampicin provides a reliable analytical signal, enabling accurate and precise quantification across a wide concentration range, thereby supporting dose optimization for tuberculosis patients [1].

Bioequivalence & Pharmacokinetic Studies

Regulatory bodies such as the WHO and national agencies mandate rigorous bioequivalence testing for rifampicin-containing formulations [2]. Rifampicin-d11 serves as a critical component in the validated LC-MS/MS methods used in these studies, providing the necessary analytical accuracy and precision [3]. Its stable isotope labeling ensures that variations in sample extraction and ionization are normalized, meeting the stringent data quality requirements for regulatory submission [3].

Application
Selection Property
Validation Focus
Bioanalytical method development
+11 Da mass shift for MS signal separation; co-elution with rifampicin
Isotopic cross-talk assessment; matrix effect correction
Research PK monitoring context
Deuterated IS for matrix effect normalization in human plasma research matrices
Accuracy across concentration range; method robustness in research samples
Bioequivalence study support
Consistent extraction and ionization normalization via stable isotope labeling
Method validation documentation; precision and accuracy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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